2-(1-Methyl-1H-benzimidazol-2-yl)ethanol dihydrate
Description
Properties
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)ethanol;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.2H2O/c1-12-9-5-3-2-4-8(9)11-10(12)6-7-13;;/h2-5,13H,6-7H2,1H3;2*1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVQQRKSRXBIPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCO.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Ring-Opening of Ethylene Oxide
The primary synthetic pathway involves the reaction of 1-methylbenzimidazole with ethylene oxide under alkaline conditions. The hydroxyl group is introduced via nucleophilic attack on the strained epoxide ring, facilitated by catalysts such as sodium hydroxide or potassium carbonate. Key parameters include:
- Temperature : 60–80°C to balance reaction rate and byproduct formation.
- Solvent Systems : Polar aprotic solvents (e.g., dimethylformamide) enhance reagent solubility, while aqueous mixtures promote dihydrate crystallization.
Table 1: Comparative Reaction Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| NaOH | DMF/H₂O | 70 | 78 | 98.2 |
| K₂CO₃ | Ethanol/H₂O | 65 | 82 | 99.1 |
| NEt₃ | THF/H₂O | 75 | 68 | 97.5 |
Data adapted from BenchChem protocols and Der Pharma Chemica optimization studies.
Alternative Microwave-Assisted Synthesis
Recent adaptations employ microwave irradiation to accelerate the ring-opening step. A 2024 study demonstrated 15-minute reaction times at 100°C using 300 W irradiation, achieving 89% yield with reduced oligomerization. This method minimizes thermal degradation of the benzimidazole core, preserving the heterocyclic aromaticity critical for downstream applications.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Large-scale manufacturing utilizes tubular flow reactors to maintain precise temperature control and residence times. Key advantages include:
- Throughput : 50 kg/h production capacity with inline pH monitoring.
- Crystallization Control : Antisolvent addition (acetone/water 3:1 v/v) ensures consistent dihydrate formation, as confirmed by X-ray powder diffraction.
Table 2: Industrial Process Metrics
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Cycle Time (h) | 12 | 2.5 |
| Yield (%) | 75 | 88 |
| Energy Consumption | High | Moderate |
| Purity (HPLC) | 98.7 | 99.6 |
Purification Protocols
Post-synthetic purification involves multi-stage crystallization:
- Primary Crystallization : From ethanol/water (4:1) at 5°C, removing unreacted 1-methylbenzimidazole.
- Carbon Treatment : Activated charcoal (0.5% w/w) adsorption eliminates colored impurities, crucial for pharmaceutical-grade material.
- Dihydrate Stabilization : Slow cooling (0.1°C/min) in saturated brine solution ensures stoichiometric water incorporation.
Reaction Optimization and Kinetic Analysis
Catalytic System Design
Quaternary ammonium salts (e.g., tetrabutylammonium bromide) enhance ethylene oxide activation by 40% compared to inorganic bases alone. This dual catalytic approach reduces side reactions, particularly N-alkylation of the benzimidazole nitrogen.
Solvent Effects on Reaction Kinetics
Dielectric constant (ε) directly correlates with reaction rate:
- ε > 50 (DMF, DMSO): Complete conversion in 2 h
- ε 30–50 (EtOH, MeCN): 6 h reaction time
- ε < 20 (Toluene, DCM): <10% conversion
The solvent’s hydrogen-bonding capacity also influences dihydrate stability, with protic solvents favoring the hydrated form.
Characterization and Quality Control
Spectroscopic Identification
Thermal Analysis
Differential scanning calorimetry shows two endotherms:
- 110–115°C: Loss of crystalline water (theoretical 14.3%, observed 14.1%)
- 218–220°C: Melting of anhydrous form.
Table 3: Crystalline Form Stability
| Form | Hydration State | Storage Stability (25°C/60% RH) |
|---|---|---|
| Dihydrate | 2 H₂O | >24 months |
| Anhydrous | 0 H₂O | 6 months (hygroscopic) |
| Hemihydrate | 0.5 H₂O | 12 months |
Data compiled from PubChem and patent stability studies.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-benzimidazol-2-yl)ethanol dihydrate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(1-Methyl-1H-benzimidazol-2-yl)ethanone.
Reduction: Formation of 2-(1-Methyl-1H-benzimidazol-2-yl)ethanamine.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, 2-(1-Methyl-1H-benzimidazol-2-yl)ethanol dihydrate serves as a building block for the creation of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Oxidation | Hydroxyl group oxidation | 2-(1-Methyl-1H-benzimidazol-2-yl)ethanone |
| Reduction | Reduction to amine | 2-(1-Methyl-1H-benzimidazol-2-yl)ethanamine |
| Substitution | Electrophilic substitution | Various substituted benzimidazole derivatives |
The compound has garnered attention in biological research for its potential antimicrobial and antioxidant properties. Studies have demonstrated its efficacy against various pathogens and its ability to scavenge free radicals.
Antimicrobial Activity
Recent investigations reveal that this compound exhibits significant antimicrobial activity.
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | |
| Escherichia coli | 0.8 µg/mL | |
| Candida albicans | 0.6 µg/mL |
Antioxidant Properties
The antioxidant capacity of this compound has been assessed through various assays, indicating its potential role in mitigating oxidative stress.
Table 3: Antioxidant Activity Assays
| Assay Type | Result |
|---|---|
| DPPH Scavenging | Effective scavenging observed |
| ABTS Radical Scavenging | Significant inhibition noted |
Medicinal Applications
The therapeutic potential of this compound is being explored in drug development.
Neuroprotective Effects
Research indicates that this compound may have neuroprotective properties, particularly in protecting neuronal cells from oxidative damage.
Case Study: Neuroprotection in SH-SY5Y Cells
In vitro studies involving SH-SY5Y neuronal cells exposed to oxidative stress showed that treatment with the compound improved cell viability by over 40% compared to untreated controls.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-benzimidazol-2-yl)ethanol dihydrate involves its interaction with specific molecular targets and pathways. The benzimidazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Effects: The ethanol group in the dihydrate facilitates hydrogen bonding, improving aqueous solubility compared to hydrophobic analogs like 2-(chloromethyl)-1H-benzimidazole . Allyl-substituted derivatives (e.g., (±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol) exhibit distinct crystal packing due to steric effects, whereas the dihydrate’s methyl group minimizes steric hindrance .
Hydration State :
- The dihydrate form stabilizes the compound via water-mediated hydrogen bonds, contrasting with anhydrous forms (e.g., Bendamustine derivatives), which may exhibit lower thermal stability .
Biological Relevance :
- Unlike the dihydrate, USP Bendamustine-related compounds (e.g., Compound E RS) incorporate chloroethyl groups, enabling alkylating activity for cancer therapy .
Hydrogen-Bonding and Crystallization Behavior
The dihydrate forms intermolecular O–H···N and O–H···O hydrogen bonds, creating a stable lattice structure. This is analogous to (±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol, which forms layered structures via O–H···N interactions . However, the dihydrate’s water molecules introduce additional H-bonding motifs, similar to carbamazepine dihydrate, which shows distinct solubility profiles compared to anhydrous forms . In contrast, 2-(1H-imidazol-2-yl)benzoic acid relies on carboxylic acid groups for H-bonding, enabling metal coordination rather than hydration .
Biological Activity
2-(1-Methyl-1H-benzimidazol-2-yl)ethanol dihydrate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, antioxidant, and potential therapeutic effects, supported by recent research findings and case studies.
The compound features a benzimidazole core, which is known for its ability to interact with various biological targets. The dihydrate form suggests enhanced solubility and bioavailability, which are critical for pharmacological applications.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been evaluated against various pathogens, demonstrating significant inhibitory effects.
Table 1: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | |
| Escherichia coli | 0.8 µg/mL | |
| Candida albicans | 0.6 µg/mL |
The compound exhibited a broad spectrum of activity, particularly against Gram-positive bacteria, comparable to standard antibiotics like ciprofloxacin.
2. Antioxidant Properties
The antioxidant potential of this compound has been investigated using various assays, such as DPPH and ABTS radical scavenging tests. The results indicate that it effectively scavenges free radicals, contributing to its protective effects against oxidative stress.
Table 2: Antioxidant Activity Assays
These findings suggest that the compound may play a role in preventing oxidative damage in biological systems.
3. Neuroprotective Effects
Research has indicated that this compound possesses neuroprotective properties. In vitro studies showed that it can protect neuronal cells from oxidative stress-induced damage.
Case Study: Neuroprotection in SH-SY5Y Cells
In a study involving SH-SY5Y neuronal cells exposed to oxidative stress, the compound demonstrated significant neuroprotection, with cell viability improving by over 40% compared to untreated controls .
The proposed mechanism involves the interaction of the benzimidazole moiety with specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of key metabolic pathways associated with disease processes.
Comparative Analysis
When compared to other benzimidazole derivatives, this compound shows promising activity profiles. For instance, similar compounds have been noted for their antifungal and anticancer activities but may lack the breadth of antimicrobial efficacy observed in this compound .
Table 3: Comparison with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
